molecular formula C10H18Cl2Si B136930 Dicyclopentyldichlorosilane CAS No. 139147-73-2

Dicyclopentyldichlorosilane

Cat. No. B136930
M. Wt: 237.24 g/mol
InChI Key: DRMVGLWQJKLGKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of silacyclopentenes from trichlorosilane in the presence of a catalyst such as tetrabutylphosphonium chloride is described, which involves the elimination of HCl and transfer of dichlorosilylene to unsaturated substrates . This method could potentially be adapted for the synthesis of dicyclopentyldichlorosilane by using appropriate cyclopentyl-substituted substrates.

Molecular Structure Analysis

The structure of silacyclopentenes and related compounds has been determined by X-ray crystallography . This technique could be used to elucidate the molecular structure of dicyclopentyldichlorosilane, should it be synthesized.

Chemical Reactions Analysis

Dichlorosilanes react with various substrates to form cyclic and polycyclic silanes . For instance, dialkyldichlorosilanes react with conjugated dienes to form silacyclopentanes , and with amide oximes to yield l-oxa-3,5-diaza-2-silacyclopent-4-ene structures . These reactions suggest that dicyclopentyldichlorosilane could also participate in similar heterocyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dicyclopentyldichlorosilane can be inferred from the behavior of related dichlorosilanes. For example, the reaction of dimethyldichlorosilane with dimethyl sulfoxide indicates the formation of cyclodisiloxane intermediates . Electrochemical oxygenation of diorganyldichlorosilanes suggests that dicyclopentyldichlorosilane could potentially form silanones and cyclosiloxanes upon interaction with superoxide or peroxide anions . Structural and spectroscopic studies of silylated cyclo- and bicyclosilanes provide insights into the conformation and UV absorption properties of silane compounds .

Scientific Research Applications

Lewis Base Mediated Dismutation

In the field of chemical synthesis, dicyclopentyldichlorosilane and similar compounds have been studied for their reactivity. Singh et al. (2012) explored the use of an abnormal N-heterocyclic carbene as a Lewis base to initiate dismutation of trichlorosilane, leading to the synthesis of novel compounds, which were analyzed through various methods including single crystal X-ray analysis, solid-state NMR, and DFT calculations (Singh et al., 2012).

Soil Water Repellency

In geotechnical engineering, compounds similar to dicyclopentyldichlorosilane, like dimethyldichlorosilane, have been used as hydrophobising agents. Ng and Lourenço (2016) investigated the impact of dimethyldichlorosilane concentration on soil type and its time-dependent effects, finding that treated soil surfaces achieved significant water repellency (Ng & Lourenço, 2016).

Self-Assembly Monolayers

Research by Manifar et al. (2008) highlighted the influence of solvent nature on the preparation of uniform silane self-assembly monolayers. This study, using octadecyltrichlorosilane, emphasized the importance of considering solvent properties like partial charge distribution and polarity index for forming uniform self-assembled monolayers, potentially applicable to dicyclopentyldichlorosilane (Manifar et al., 2008).

Ceramic Membrane Surface Modification

In the field of membrane technology, Hendren et al. (2009) studied the surface modification of ceramic membranes for application in direct contact membrane distillation. They utilized compounds like trimethylchlorosilane and trichloromethylsilane for creating hydrophobic surfaces, which could be relevant for the application of dicyclopentyldichlorosilane (Hendren, Brant, & Wiesner, 2009).

Electroreductive Polymerization

Martins et al. (2002) explored the effects of various factors like solvent and electrode nature on the electroreduction of di-n-hexyldichlorosilane. Their study provides insights into the polymerization process, which could be relevant for understanding the behavior of dicyclopentyldichlorosilane under similar conditions (Martins et al., 2002).

Safety And Hazards

When handling Dicyclopentyldichlorosilane, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

dichloro(dicyclopentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Cl2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMVGLWQJKLGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si](C2CCCC2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446128
Record name Dicyclopentyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopentyldichlorosilane

CAS RN

139147-73-2
Record name 1,1′-(Dichlorosilylene)bis[cyclopentane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139147-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorodicyclopentylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139147732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclopentyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodicyclopentylsilane
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Synthesis routes and methods

Procedure details

Cyclopentene in an amount of 136 g (2.00 moles) was made to react with dichlorosilane under various conditions set forth in Table 1, and then the solvent was distilled away. Thus, in analogy with Example 1, dicyclopentyldichlorosilane having a boiling point of 104° C./5 mmHg was obtained in various yields. The yield attained under each reaction condition is shown in Table 1.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
DP Dworak, MD Soucek - Macromolecules, 2004 - ACS Publications
A synthetic scheme was developed to prepare cationically polymerizable methyl, cyclopentyl, and cyclohexyl substituted polysiloxanes. Initially, the desired cycloalkene and …
Number of citations: 24 pubs.acs.org
曾小君ZENG - PETROLEUM PROCESSING AND …, 2007 - sylzyhg.com
… Firstly, dicyclopentyldichlorosilane (DCPDCS), a reaction intermediate, was prepared under the optimal conditions of a reaction pressure range of 1.0-1.2 MPa, an (dichlorosilane)/n (…
Number of citations: 2 www.sylzyhg.com
R Chakraborty, MD Soucek - Advances in Silicones and Silicone …, 2010 - ACS Publications
… Random copolymers were obtained by hydrolytic condensation of dimethyldichlorosilane and dicyclopentyldichlorosilane or dicyclohexanedichlorosilane. Block polymers were …
Number of citations: 1 pubs.acs.org
M Soucek - 2010 - ideaexchange.uakron.edu
… Random copolymers were obtained by hydrolytic condensation of dimethyldichlorosilane and dicyclopentyldichlorosilane or dicyclohexanedichlorosilane. Block polymers were …
Number of citations: 0 ideaexchange.uakron.edu
R Chakraborty - 2008 - rave.ohiolink.edu
Siloxanes have been extensively used as additives to modulate surface properties such as surface tension, hydrophobicity/hydrophobicity, and adhesion, etc. Although, polydimethyl-…
Number of citations: 1 rave.ohiolink.edu
DP Dworak - 2005 - search.proquest.com
A protective silicone/siloxane hybrid coating was prepared using a polysiloxane binder and nanophase metal-oxo-clusters. These clusters were formed in situ from sol-gel precursors …
Number of citations: 0 search.proquest.com
GL Larson, M Halides - 2008 - researchgate.net
The widely used organometallic-based reducing agents can be broadly classified as either ionic, such as lithium aluminum hydride and sodium borohydride, or free-radical such as tri-…
Number of citations: 7 www.researchgate.net
FY Hshieh, DB Hirsch, HD Beeson - Fire and materials, 2003 - Wiley Online Library
This short communication presents the predicted heats of combustion of 308 organosilicon intermediates. The net and gross heats of combustion were predicted using two previously …
Number of citations: 8 onlinelibrary.wiley.com
ISE Asia, IM China - researchgate.net
In contrast with silanes utilized as coupling agents in adhesive applications, silanes used to modify the surface energy or wettability of substrates under normal conditions do not impart …
Number of citations: 3 www.researchgate.net

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